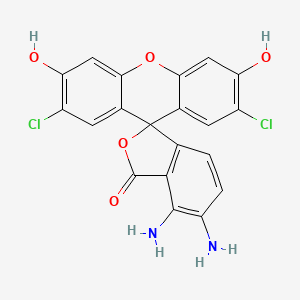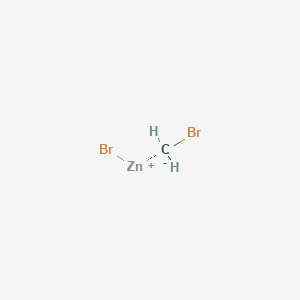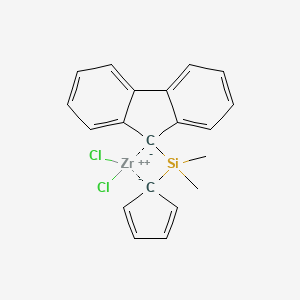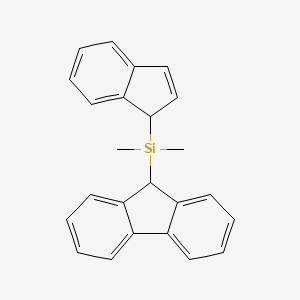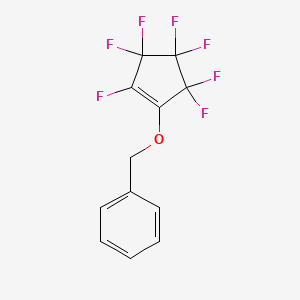![molecular formula C17H23N B6289363 N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline CAS No. 140465-27-6](/img/structure/B6289363.png)
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline, also known as N-DMBE, is a bicyclic secondary amine derived from the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid and aniline. This bicyclic secondary amine has been of great interest to scientists due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In biochemistry, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In pharmacology, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline is not fully understood. However, it is believed that N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline binds to certain proteins and enzymes, which results in the inhibition of their activity. This inhibition of protein and enzyme activity is thought to be responsible for the anti-inflammatory, anti-oxidant, and anti-cancer activities of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline.
Biochemical and Physiological Effects
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential biochemical and physiological effects. Studies have shown that N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can inhibit the growth of bacteria, fungi, and viruses. N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its low cost, ease of synthesis, and ability to bind to proteins and enzymes. The limitations of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
Future research on N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline should focus on developing more efficient synthesis methods, as well as exploring its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, future research should focus on understanding the mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline and its potential biochemical and physiological effects. Finally, future research should focus on developing more efficient and safe delivery systems for N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline.
Métodos De Síntesis
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can be synthesized by a two-step reaction. The first step involves the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline. The second step involves the reaction of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline with a reagent such as sodium hydroxide, which results in the formation of a dibasic salt.
Propiedades
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-17(2)14-9-8-13(16(17)12-14)10-11-18-15-6-4-3-5-7-15/h3-8,14,16,18H,9-12H2,1-2H3/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMJUKIQREATR-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




